Cas no 6845-81-4 (1,3-Benzodioxol-5-ylacetyl Chloride)
1,3-Benzodioxol-5-ylacetyl Chloride Chemical and Physical Properties
Names and Identifiers
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- 1,3-Benzodioxole-5-acetylchloride
- 2-(1,3-benzodioxol-5-yl)acetyl chloride
- Benzo[1,3]dioxol-5-yl-acetyl chloride
- (3,4-methylendioxyphenyl)acetyl chloride
- (3,4-methylenedioxy)phenylacetyl chloride
- 1,3-Benzodioxol-5-ylacetyl chloride
- 2-(2H-benzo[3,4-d]1,3-dioxolen-5-yl)acetyl chloride
- 3,4-methylenedioxyphenylacetic acid chloride
- benzo[1,3]dioxol-5-ylacetic chloride
- HGSZGCXMAJSUSC-UHFFFAOYSA-N
- AM20041006
- 2-(benzo[d][1,3]dioxol-5-yl)acetyl chloride
- benzo[1,3]dioxol-5-yl-acetyl chloride, AldrichCPR
- SCHEMBL1461888
- AKOS000303100
- 2-(1,3-benzodioxol-5-yl)-acetyl chloride
- (1,3-Benzodioxol-5-yl)acetyl chloride
- DTXSID60373429
- F88111
- benzo(1,3)dioxol-5-yl-acetyl chloride
- BP-13190
- FT-0677677
- PS-10926
- EN300-732980
- 3,4-(methylenedioxy)phenylacetyl chloride
- 3,4-methylenedioxyphenylacetyl chloride
- Benzo[1,3]dioxol-5-ylacetyl chloride
- 2-(1,3-dioxaindan-5-yl)acetyl chloride
- 6845-81-4
- MFCD03424722
- 3,4-methylenedioxyphenylacetylchloride
- 2-(2H-1,3-benzodioxol-5-yl)acetyl chloride
- 1,3-Benzodioxol-5-ylacetyl Chloride
-
- MDL: MFCD03424722
- Inchi: 1S/C9H7ClO3/c10-9(11)4-6-1-2-7-8(3-6)13-5-12-7/h1-3H,4-5H2
- InChI Key: HGSZGCXMAJSUSC-UHFFFAOYSA-N
- SMILES: ClC(CC1C=CC2=C(C=1)OCO2)=O
Computed Properties
- Exact Mass: 198.00800
- Monoisotopic Mass: 198.008
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 35.5A^2
Experimental Properties
- Density: 1.399
- Boiling Point: 110-112
- Flash Point: 132.4°C
- Refractive Index: 1.574
- PSA: 35.53000
- LogP: 1.72320
1,3-Benzodioxol-5-ylacetyl Chloride Security Information
- Hazard Category Code: 22-51
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:储存在氩气中
1,3-Benzodioxol-5-ylacetyl Chloride Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,3-Benzodioxol-5-ylacetyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B410503-100mg |
1,3-Benzodioxol-5-ylacetyl Chloride |
6845-81-4 | 100mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B410503-500mg |
1,3-Benzodioxol-5-ylacetyl Chloride |
6845-81-4 | 500mg |
$ 185.00 | 2022-06-01 | ||
| TRC | B410503-1g |
1,3-Benzodioxol-5-ylacetyl Chloride |
6845-81-4 | 1g |
$ 275.00 | 2022-06-01 | ||
| Fluorochem | 014721-5g |
Benzo[1,3]dioxol-5-yl-acetyl chloride |
6845-81-4 | 95 | 5g |
£425.00 | 2022-03-01 | |
| Alichem | A159001999-1g |
2-(Benzo[d][1,3]dioxol-5-yl)acetyl chloride |
6845-81-4 | 95% | 1g |
$449.44 | 2023-09-01 | |
| Alichem | A159001999-5g |
2-(Benzo[d][1,3]dioxol-5-yl)acetyl chloride |
6845-81-4 | 95% | 5g |
$1270.00 | 2023-09-01 | |
| Apollo Scientific | OR9231-250mg |
(1,3-Benzodioxol-5-yl)acetyl chloride |
6845-81-4 | 95% | 250mg |
£25.00 | 2025-02-21 | |
| Apollo Scientific | OR9231-1g |
(1,3-Benzodioxol-5-yl)acetyl chloride |
6845-81-4 | 95% | 1g |
£75.00 | 2025-02-21 | |
| abcr | AB225062-250 mg |
1,3-Benzodioxol-5-ylacetyl chloride; 95% |
6845-81-4 | 250mg |
€84.50 | 2023-04-27 | ||
| abcr | AB225062-1 g |
1,3-Benzodioxol-5-ylacetyl chloride; 95% |
6845-81-4 | 1g |
€173.50 | 2023-04-27 |
1,3-Benzodioxol-5-ylacetyl Chloride Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 1,3-Benzodioxol-5-ylacetyl Chloride
1,3-Benzodioxol-5-ylacetyl Chloride (CAS No. 6845-81-4): A Versatile Chemical Intermediate in Modern Synthesis
1,3-Benzodioxol-5-ylacetyl chloride (CAS No. 6845-81-4) is a specialized chemical intermediate that plays a crucial role in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound, characterized by its benzodioxole core and reactive acetyl chloride functional group, serves as a key building block for synthesizing more complex molecules. Its unique structure makes it valuable for creating compounds with potential biological activity.
The growing interest in 1,3-benzodioxole derivatives stems from their presence in numerous bioactive molecules. Researchers and manufacturers frequently search for high-purity 1,3-benzodioxol-5-ylacetyl chloride to develop novel compounds with applications ranging from medicinal chemistry to material science. The compound's reactivity allows for efficient amide bond formation and other important transformations in synthetic pathways.
From a chemical perspective, 1,3-benzodioxol-5-ylacetyl chloride demonstrates typical acyl chloride reactivity while benefiting from the stability and aromatic character of its benzodioxole moiety. This combination makes it particularly useful in peptide coupling reactions and other synthetic applications where controlled reactivity is desired. The compound's molecular weight of 198.61 g/mol and specific physical properties contribute to its handling characteristics in laboratory and industrial settings.
Recent trends in chemical research highlight increasing demand for specialty benzodioxole compounds, with 6845-81-4 being frequently mentioned in patent literature and research papers. The compound's role in developing targeted bioactive molecules aligns with current pharmaceutical industry needs for more selective and effective compounds. Its application extends to the development of potential candidates for various therapeutic areas, though specific medical claims cannot be made without proper clinical validation.
The synthesis and handling of 1,3-benzodioxol-5-ylacetyl chloride require proper technical expertise due to its reactive nature. Manufacturers and suppliers emphasize the importance of proper storage conditions, typically recommending anhydrous environments and temperature control to maintain product stability. Quality control measures for this compound often include purity verification through chromatographic methods and spectroscopic characterization to ensure batch-to-batch consistency.
From a market perspective, 1,3-benzodioxol-5-ylacetyl chloride represents a niche but growing segment in fine chemicals. The increasing complexity of drug discovery programs and the need for diverse molecular scaffolds have driven interest in such specialized intermediates. Suppliers catering to research institutions and pharmaceutical developers often provide custom synthesis services and bulk quantities to meet varying demand levels.
Environmental and safety considerations for CAS 6845-81-4 follow standard protocols for handling reactive organic compounds. Proper personal protective equipment and engineering controls are recommended when working with this material. The compound's environmental fate and biodegradation characteristics are subjects of ongoing study, reflecting the chemical industry's growing emphasis on sustainable practices.
Analytical methods for 1,3-benzodioxol-5-ylacetyl chloride typically combine chromatographic techniques with spectroscopic analysis. High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods are commonly employed for purity assessment, while nuclear magnetic resonance (NMR) and mass spectrometry provide structural confirmation. These quality control measures ensure the compound meets the stringent requirements of modern synthetic applications.
The future outlook for benzodioxole-based intermediates like 6845-81-4 appears promising, given their utility in developing new chemical entities. As synthetic methodologies advance and the demand for structurally diverse compounds grows, such specialized building blocks will likely maintain their importance in both academic and industrial research settings.
For researchers considering 1,3-benzodioxol-5-ylacetyl chloride for their projects, it's essential to consult technical data sheets and literature references to understand its full range of applications and handling requirements. The compound's versatility makes it valuable across multiple disciplines, from medicinal chemistry to materials science, though each application requires careful consideration of reaction conditions and purification methods.
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